

An In-depth Technical Guide to the Physicochemical Properties of 1-Heptanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptanol*

Cat. No.: *B7768884*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptanol, a straight-chain fatty alcohol with the chemical formula $\text{CH}_3(\text{CH}_2)_6\text{OH}$, is a versatile compound with applications spanning the pharmaceutical, fragrance, and flavor industries.^[1] Its utility is deeply rooted in its specific physicochemical properties, which dictate its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **1-heptanol**, detailed experimental protocols for their determination, and insights into its biological interactions, particularly its effects on cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties of 1-Heptanol

The key physicochemical properties of **1-heptanol** are summarized in the tables below. These properties are crucial for understanding its solubility, volatility, and interactions at a molecular level.

Table 1: General and Physical Properties of 1-Heptanol

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₆ O	[1][2][3][4]
Molecular Weight	116.20 g/mol	[1][2][3][4]
Appearance	Colorless liquid	[1][3]
Odor	Faint, aromatic, fatty	[2]
Density	0.822 g/mL at 25 °C	[2][4]
Boiling Point	176 °C	[2]
Melting Point	-36 °C	[2]
Flash Point	76 °C (169 °F)	[5]
Refractive Index (n ²⁰ /D)	1.424	[2]

Table 2: Solubility and Partitioning Properties of 1-Heptanol

Property	Value	Reference(s)
Solubility in Water	1.67 g/L at 25 °C	[6]
Solubility in Organic Solvents	Miscible with ethanol, ether, and chloroform	[1][5]
logP (Octanol-Water Partition Coefficient)	2.62	[3][6]
pKa	~15.38 (Predicted)	[4]

Table 3: Thermodynamic and Vapor Properties of 1-Heptanol

Property	Value	Reference(s)
Vapor Pressure	0.5 mmHg at 20 °C	[2][4]
Enthalpy of Vaporization (ΔH_{vap})	45.2 kJ/mol	[7]
Standard Enthalpy of Combustion ($\Delta cH_{\ominus 298}$)	-4637.9 kJ/mol	[5]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the reliable application of **1-heptanol** in research and development. Below are detailed methodologies for measuring key parameters.

Density Measurement

The density of **1-heptanol** is typically determined using a vibrating tube densimeter.[8][9]

- Principle: The principle of this method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. The frequency of oscillation is directly related to the density of the liquid.
- Procedure:
 - Calibrate the instrument with two reference substances of known density, such as dry air and ultrapure water.
 - Inject a small, bubble-free sample of **1-heptanol** into the thermostated U-tube.
 - The instrument measures the oscillation period, from which the density is calculated automatically.
 - Measurements are typically performed at a constant temperature, for instance, 25 °C, controlled by a Peltier element.

Boiling Point Determination

The boiling point can be determined using a MelTemp apparatus or a Thiele tube.[10][11]

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
- Thiele Tube Procedure:
 - A small amount of **1-heptanol** is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
 - The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
 - As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Melting Point Determination

For substances that are solid at room temperature, a capillary melting point apparatus is used. Since **1-heptanol** is a liquid at room temperature, this procedure would be applicable after freezing the sample.[12][13][14]

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase.
- Procedure:
 - A small, powdered sample of the solidified **1-heptanol** is packed into a capillary tube.
 - The capillary tube is placed in a heating block of a melting point apparatus.
 - The sample is heated at a slow, controlled rate.

- The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[14]

Flash Point Determination

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus.[15][16]

- Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.
- Procedure:
 - The **1-heptanol** sample is placed in the test cup of the apparatus and covered with a lid.
 - The sample is heated at a slow, constant rate while being stirred.
 - An ignition source is periodically directed into the cup.
 - The flash point is the temperature at which a flash appears inside the cup.[15]

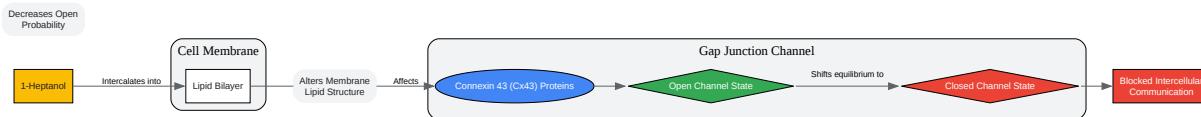
Solubility Determination

The solubility of **1-heptanol** in water can be determined by the shake-flask method.

- Principle: An excess amount of the solute is agitated with the solvent until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.
- Procedure:
 - An excess amount of **1-heptanol** is added to a known volume of water in a flask.
 - The flask is sealed and agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium.
 - The mixture is then allowed to stand to allow for phase separation.
 - A sample of the aqueous phase is carefully removed and analyzed for **1-heptanol** concentration using a suitable analytical technique, such as gas chromatography (GC).

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer.

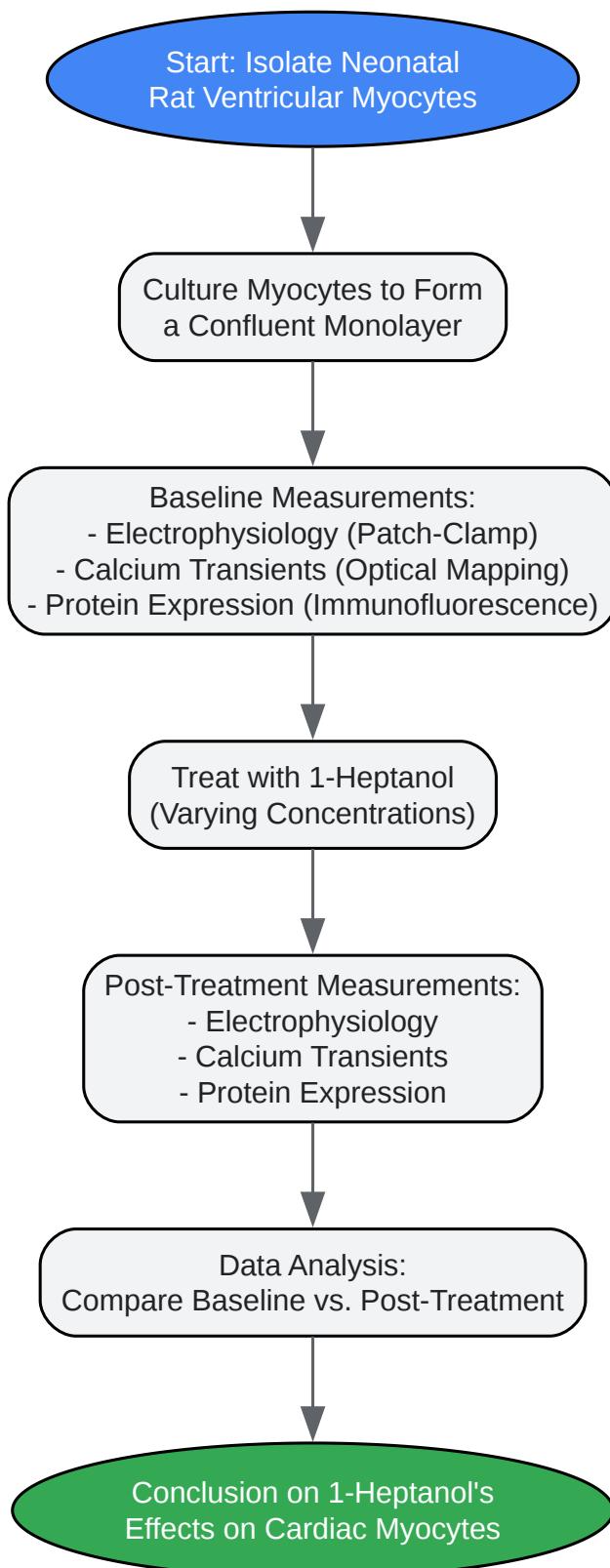

- Principle: This instrument measures the angle at which light is refracted as it passes from a prism of known refractive index to the liquid sample.
- Procedure:
 - A few drops of **1-heptanol** are placed on the prism of the refractometer.
 - The prism is closed, and the temperature is controlled, typically at 20 °C.
 - Light from a monochromatic source (e.g., a sodium D-line) is passed through the sample.
 - The user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece.
 - The refractive index is read directly from the instrument's scale.

Biological Interactions and Signaling Pathways

1-Heptanol is widely recognized in the scientific community as a reversible blocker of gap junctions.[\[17\]](#)[\[18\]](#) This property makes it a valuable tool in studying cell-to-cell communication, particularly in cardiac and neuronal tissues.

Mechanism of Gap Junction Inhibition

Gap junctions are intercellular channels formed by the docking of two hemichannels (connexons), with each connexon being composed of six connexin proteins. In cardiac tissue, Connexin 43 (Cx43) is the predominant connexin.[\[19\]](#) **1-Heptanol** is believed to inhibit gap junctional communication not by directly binding to the connexin proteins, but rather by altering the lipid environment of the cell membrane.[\[20\]](#) This change in the membrane's physical properties is thought to decrease the open probability of the gap junction channels, thereby impeding the passage of ions and small molecules between adjacent cells.[\[17\]](#)[\[20\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **1-heptanol**-induced gap junction inhibition.

Experimental Workflow for Studying 1-Heptanol's Effects

A common experimental workflow to investigate the effects of **1-heptanol** on cardiac myocytes involves a series of steps from cell culture to functional analysis. This workflow allows researchers to assess changes in electrophysiological properties and protein expression.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for studying 1-heptanol's effects.

This workflow provides a systematic approach to characterizing the dose-dependent effects of **1-heptanol** on cardiac cell function and the underlying molecular mechanisms.

Conclusion

1-Heptanol possesses a well-defined set of physicochemical properties that are fundamental to its use in various scientific and industrial applications. This guide has provided a detailed summary of these properties, the experimental protocols for their determination, and an overview of its biological activity as a gap junction blocker. The structured presentation of this information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important aliphatic alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]
- 3. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 6. Showing Compound 1-Heptanol (FDB008053) - FooDB [foodb.ca]
- 7. 1-Heptanol [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. phillysim.org [phillysim.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. icHEME.org [icHEME.org]
- 16. koehlerinstrument.com [koehlerinstrument.com]
- 17. ahajournals.org [ahajournals.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Heptanol decreases the incidence of ischemia-induced ventricular arrhythmias through altering electrophysiological properties and connexin 43 in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of heptanol-induced uncoupling of cardiac gap junctions: a perforated patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1-Heptanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7768884#physicochemical-properties-of-1-heptanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

